Cas no 51546-61-3 (Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1S,2R,5S)-)

Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1S,2R,5S)- structure
51546-61-3 structure
Product Name:Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1S,2R,5S)-
CAS No:51546-61-3
MF:C12H22O2
MW:198.301884174347
CID:373108
PubChem ID:89383
Update Time:2025-04-19

Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1S,2R,5S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,2-methyl-5-(1-methylethyl)-, 1-acetate, (1S,2R,5S)-
    • [1S-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexyl acetate
    • 5-Isopropyl-2-methylcyclohexyl acetate
    • DTXSID50866198
    • 2-methyl-5-(propan-2-yl)cyclohexyl acetate
    • 20777-43-9
    • (1)-(1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate
    • EINECS 244-027-8
    • 5-Isopropyl-2-methylcyclohexyl acetate #
    • NSC404222
    • 51547-99-0
    • NS00089200
    • (1alpha,2alpha,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate
    • 7460-78-8
    • Neocarvomenthyl acetate
    • NSC-404222
    • EINECS 257-268-9
    • JAKFDYGDDRCJLY-UHFFFAOYSA-N
    • SCHEMBL6716947
    • Neoisocarvomenthyl acetate
    • EINECS 257-265-2
    • 51546-61-3
    • NS00088164
    • Inchi: 1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
    • InChI Key: JAKFDYGDDRCJLY-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1CC(C(C)C)CCC1C

Computed Properties

  • Exact Mass: 198.161979940g/mol
  • Monoisotopic Mass: 198.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3Ų
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